molecular formula C18H24O2 B1246187 3beta,12-Dihydroxy-13-methyl-6,8,11,13-podocarpatetraene

3beta,12-Dihydroxy-13-methyl-6,8,11,13-podocarpatetraene

Cat. No. B1246187
M. Wt: 272.4 g/mol
InChI Key: SJWBGJZSWLEJSB-XYJFISCASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3beta,12-dihydroxy-13-methyl-6,8,11,13-podocarpatetraene is a diterpenoid that is podocarpa-6,8,11,13-tetraene substituted by a methyl group at position 13 and hydroxy groups at position 3 and 12. Isolated from Securinega suffruticosa, it exhibits cytotoxicity towards human cancer cells. It has a role as a metabolite and an antineoplastic agent. It is a diterpenoid, a secondary alcohol and a member of phenols. It derives from a hydride of a podocarpane.

Scientific Research Applications

Anticancer Properties

Research has indicated that 3beta,12-Dihydroxy-13-methyl-6,8,11,13-podocarpatetraene exhibits cytotoxic activity against various human cancer cell lines. In a study, this compound, along with others, was isolated from the callus of Securinega suffruticosa and demonstrated significant cytotoxic effects on five human cancer cell lines, including A549, BEL 7402, BGC-823, HCT-8, and A2780 (Yuan et al., 2005).

Podocarpane-type Diterpenoids

The compound is a podocarpane-type diterpenoid, a category of compounds known for various biological activities. Further studies have led to the isolation and identification of more compounds in this category, providing a broader understanding of their structural and potential therapeutic properties (Kuo & Chang, 2000).

properties

Product Name

3beta,12-Dihydroxy-13-methyl-6,8,11,13-podocarpatetraene

Molecular Formula

C18H24O2

Molecular Weight

272.4 g/mol

IUPAC Name

(2S,4aS,10aR)-1,1,4a,7-tetramethyl-2,3,4,10a-tetrahydrophenanthrene-2,6-diol

InChI

InChI=1S/C18H24O2/c1-11-9-12-5-6-15-17(2,3)16(20)7-8-18(15,4)13(12)10-14(11)19/h5-6,9-10,15-16,19-20H,7-8H2,1-4H3/t15-,16-,18+/m0/s1

InChI Key

SJWBGJZSWLEJSB-XYJFISCASA-N

Isomeric SMILES

CC1=CC2=C(C=C1O)[C@]3(CC[C@@H](C([C@@H]3C=C2)(C)C)O)C

Canonical SMILES

CC1=CC2=C(C=C1O)C3(CCC(C(C3C=C2)(C)C)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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